molecular formula C13H14ClN3O B6605961 6-(benzyloxy)pyridine-3-carboximidamide hydrochloride CAS No. 2305255-86-9

6-(benzyloxy)pyridine-3-carboximidamide hydrochloride

Cat. No.: B6605961
CAS No.: 2305255-86-9
M. Wt: 263.72 g/mol
InChI Key: PBDZRYIXMGZKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)pyridine-3-carboximidamide hydrochloride, also referred to as 6-BPCA-HCl, is a synthetic compound that has a wide range of applications in scientific research. It is an important intermediate in organic synthesis and has been used in a variety of biochemical and physiological studies. In

Scientific Research Applications

6-BPCA-HCl has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds, including peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of a variety of drugs and pharmaceuticals. Additionally, 6-BPCA-HCl has been used in the study of protein-protein interactions and in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 6-BPCA-HCl is not fully understood. It is believed that the compound binds to a variety of proteins and enzymes, which then alters their activity. This binding is believed to be mediated by hydrogen bonds and hydrophobic interactions. Additionally, 6-BPCA-HCl has been shown to interact with certain amino acids, which can affect the structure and activity of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BPCA-HCl are not well understood. However, it has been shown to affect a variety of biochemical and physiological processes, including protein-protein interactions and enzyme-catalyzed reactions. Additionally, it has been shown to affect the activity of certain enzymes, such as proteases and kinases.

Advantages and Limitations for Lab Experiments

6-BPCA-HCl has several advantages and limitations for use in lab experiments. One of the major advantages of 6-BPCA-HCl is its ability to bind to a variety of proteins and enzymes, which makes it useful for studying protein-protein interactions and enzyme-catalyzed reactions. Additionally, 6-BPCA-HCl is relatively inexpensive and easy to obtain.
However, there are some limitations to the use of 6-BPCA-HCl in lab experiments. For example, it has a relatively short shelf-life and can be difficult to store. Additionally, the compound can be toxic if ingested or inhaled and should be handled with caution.

Future Directions

There are many potential future directions for the use of 6-BPCA-HCl in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs and pharmaceuticals on these proteins and enzymes. Additionally, 6-BPCA-HCl could be used to study the effects of environmental pollutants on proteins and enzymes. Furthermore, 6-BPCA-HCl could be used to study the effects of mutations on proteins and enzymes. Finally, 6-BPCA-HCl could be used to study the effects of drugs on the immune system.

Synthesis Methods

6-BPCA-HCl is synthesized via a two-step reaction. The first step involves the reaction of pyridine-3-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields the pyridine-3-carboximidamide, which is then reacted with hydrochloric acid in the second step to form 6-BPCA-HCl.

Properties

IUPAC Name

6-phenylmethoxypyridine-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.ClH/c14-13(15)11-6-7-12(16-8-11)17-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H3,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDZRYIXMGZKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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